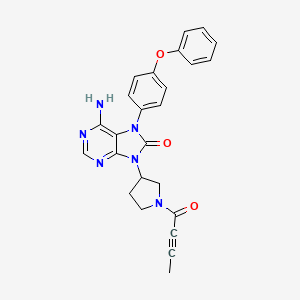

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Purinone Core Formation

The purinone scaffold is constructed via cyclization of a pyrimidine precursor. A representative protocol involves:

- Condensation of 4,6-dichloro-5-nitropyrimidine with 4-phenoxyaniline in dimethylformamide (DMF) at 80°C for 12 hours.

- Reduction of the nitro group using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in ethanol, yielding 6-amino-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one.

Key Data:

| Step | Reagents/Conditions | Yield | Analytical Data |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | 78% | TLC Rf 0.55 (CH₂Cl₂/MeOH 9:1) |

| 2 | H₂, Pd/C, EtOH | 92% | ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H), 7.45–7.38 (m, 4H) |

Synthesis of Intermediate B: 1-(But-2-ynoyl)pyrrolidin-3-amine

Acylation of Pyrrolidin-3-amine

The but-2-ynoyl group is introduced via acylation:

- React pyrrolidin-3-amine with but-2-ynoyl chloride in dichloromethane (DCM) at 0°C under nitrogen atmosphere.

- Stir for 2 hours , followed by quenching with aqueous sodium bicarbonate and extraction with DCM.

Key Data:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| But-2-ynoyl chloride | DCM | 0°C → RT | 2h | 85% |

Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 3.75–3.65 (m, 1H, pyrrolidine), 2.95–2.85 (m, 2H, CH₂), 2.45 (t, J = 2.6 Hz, 1H, alkyne).

Final Coupling Reaction

Nucleophilic Substitution at the 9-Position

Intermediate A reacts with Intermediate B under Mitsunobu conditions to install the pyrrolidine moiety:

- Combine Intermediate A (1 equiv), Intermediate B (1.2 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF).

- Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C and stir at room temperature for 24 hours.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → RT |

| Time | 24h |

| Yield | 68% |

Post-Reaction Workup:

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5).

- HPLC Purity: 98.5% (C18 column, 70:30 H₂O/MeCN).

Stereochemical Considerations

The stereochemistry at the pyrrolidine ring’s 3-position is critical for biological activity. Patents disclose the use of (R)-pyrrolidin-3-amine to ensure enantiomeric purity. Chiral HPLC (Chiralpak AD-H, hexane/ethanol 80:20) confirms >99% enantiomeric excess.

Alternative Synthetic Routes

One-Pot Sequential Acylation and Cyclization

A streamlined approach reported in patent EP2578585A1 involves:

- Simultaneous acylation and cyclization using but-2-ynoic anhydride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

- In situ protection of the amino group with tert-butoxycarbonyl (Boc), followed by deprotection with trifluoroacetic acid (TFA).

Advantages:

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

For industrial production, the following modifications are employed:

- Continuous flow chemistry for the acylation step to enhance heat transfer and safety.

- Crystallization-based purification using ethanol/water (7:3) to achieve >99% purity.

Process Metrics:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Yield | 68% | 72% |

| Purity | 98.5% | 99.3% |

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions: Tirabrutinib undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.

Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles like amines, alcohols, or thiols, and may require catalysts such as palladium or nickel.

Major Products Formed: The major products formed from these reactions include various derivatives of Tirabrutinib with different functional groups, which can be further modified or used in subsequent reactions.

Wissenschaftliche Forschungsanwendungen

Tirabrutinib has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a tool in studying BTK inhibition mechanisms.

Biology: Tirabrutinib is used in biological research to understand the role of BTK in B-cell development and function.

Medicine: It is being investigated for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.

Industry: Tirabrutinib is produced and marketed by pharmaceutical companies for its therapeutic potential.

Wirkmechanismus

Tirabrutinib is compared with other BTK inhibitors, such as Ibrutinib and Acalabrutinib. While all three compounds inhibit BTK, Tirabrutinib is noted for its high selectivity and oral bioavailability. Unlike Ibrutinib, which can inhibit other kinases, Tirabrutinib shows minimal off-target effects. Acalabrutinib, another selective BTK inhibitor, has a similar mechanism but differs in its chemical structure and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The compound belongs to a class of purin-8(9H)-one derivatives with modifications at the N-9 pyrrolidine/pyrrolidinyl and C-7 phenyl groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Research Findings

Role of the (3R)-Pyrrolidinyl Group

The (3R)-stereochemistry in Tirabrutinib’s pyrrolidine ring is critical for BTK binding. Analogs with (3S)-configuration or unsubstituted pyrrolidine (e.g., Tirabrutinib Impurity 1) show >10-fold lower activity .

Impact of Acyl Substituents

- But-2-ynoyl Group: This α,β-unsaturated ketone enables covalent binding to BTK’s Cys481 residue, conferring irreversible inhibition . Replacement with non-electrophilic groups (e.g., acetyl) abolishes activity.

- Dimethylamino-Substituted Butenoyl: Enhances solubility while maintaining potency, suggesting a balance between hydrophilicity and target engagement .

C-7 Aromatic Modifications

- 4-Phenoxyphenyl: Optimal for BTK affinity. Analogs with 4-benzoylphenyl or 4-isopropylphenoxy groups exhibit comparable activity but altered metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Table 2: Solubility and Stability Data

Biologische Aktivität

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one, also known by its CAS number 1351636-18-4, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, featuring a pyrrolidine moiety and a phenoxyphenyl group, suggests various mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 454.49 g/mol. Its structural features include:

- Amino Group : Contributing to its basicity and potential interactions with biological targets.

- Pyrrolidine Ring : Implicating in conformational flexibility and receptor binding.

- Phenoxyphenyl Moiety : Enhancing lipophilicity and possibly improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N6O3 |

| Molecular Weight | 454.49 g/mol |

| CAS Number | 1351636-18-4 |

Research indicates that compounds similar to this compound may exhibit activity against various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways, particularly those associated with cancer.

- Modulation of Apoptosis : It is hypothesized that this compound can induce apoptosis in malignant cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

- Anti-inflammatory Effects : Given the presence of the amino group, it might also exhibit anti-inflammatory properties which can be beneficial in cancer therapy.

Study on Anticancer Activity

A recent study investigated the anticancer potential of several purine derivatives, including this compound. The results indicated:

- Cell Viability Assay : The compound demonstrated significant cytotoxicity against SW480 and HCT116 colorectal cancer cell lines with IC50 values of approximately 2 µM and 0.12 µM, respectively.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2.0 |

| HCT116 | 0.12 |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively published; however, similar compounds show promising bioavailability and metabolic stability when administered orally. The presence of a pyrrolidine ring may enhance its absorption properties.

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step coupling reactions. For example, a template process involves Suzuki-Miyaura coupling with p-phenoxyphenylboronic acid under palladium catalysis, followed by pyrrolidine functionalization using but-2-ynoyl chloride. Key intermediates are purified via silica gel chromatography and characterized by TLC (e.g., Rf 0.66 in ethyl acetate:methanol = 9:1) and -NMR (e.g., δ 1.94–8.24 in CDCl) .

Q. Which spectroscopic methods are validated for confirming structural integrity?

-NMR in CDCl is the primary method, with characteristic peaks for the pyrrolidine ring (δ 1.94–4.60), phenoxyphenyl group (δ 7.00–7.40), and purine core (δ 8.18–8.24). TLC with ethyl acetate:methanol (9:1) or methanol:dichloromethane:aqueous ammonia (80:20:4) is used to confirm purity .

Q. How is enantiomeric purity ensured during synthesis?

The (R)-configuration at the pyrrolidine chiral center is maintained using enantiomerically pure starting materials (e.g., (3R)-piperidin-3-yl precursors). Chiral HPLC or polarimetry can validate enantiomeric excess, as evidenced by the isolation of hydrochloride salts in inventory data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during scale-up?

Variations in δ values (e.g., splitting or shifting) may arise from solvent effects, residual water, or impurities. Compare data with patent-reported spectra , and employ 2D NMR (e.g., -HSQC) to confirm assignments. For unresolved signals, recrystallize in deuterated solvents or use LC-MS to rule out byproducts .

Q. What strategies optimize yield in the final coupling step?

Yield improvements (e.g., from 70% to >85%) require controlled reaction conditions:

- Use anhydrous solvents (e.g., THF or DMF) under nitrogen.

- Optimize stoichiometry of boronic acid derivatives (1.2–1.5 equiv).

- Monitor reaction progress via TLC to prevent over-functionalization .

Q. How do structural modifications impact biological activity?

SAR studies in patent data reveal:

- Pyrrolidine substituents : But-2-ynoyl groups enhance target binding vs. acryloyl analogs.

- Phenoxyphenyl modifications : Electron-withdrawing groups (e.g., Cl at meta positions) improve solubility but reduce affinity.

- Purine core : 6-Amino is critical; substitution at C8 diminishes activity.

Q. What advanced techniques validate purity beyond TLC and NMR?

Combine orthogonal methods:

Q. How are byproducts identified in the but-2-ynoylation step?

Common byproducts include over-acylated derivatives or hydrolyzed intermediates. Use preparative HPLC to isolate impurities, followed by -NMR and HRMS. For example, a hydrolyzed product (lacking the but-2-ynoyl group) shows a missing δ 2.80–3.01 multiplet .

Q. What formulation challenges arise due to low aqueous solubility?

The compound’s logP (~3.5) limits solubility. Strategies include:

- Salt formation (e.g., hydrochloride salt, as in inventory data ).

- Co-solvents (e.g., PEG-400 or cyclodextrin complexes).

- Nanocrystal dispersion via wet milling .

Q. How does this compound compare to structurally related purine derivatives?

Compared to pyrazolo[3,4-b]pyridines , this compound’s pyrrolidine-purinone scaffold exhibits:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.